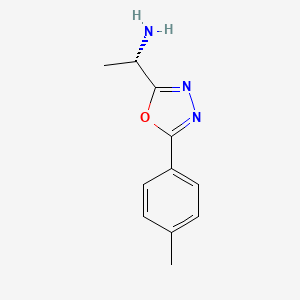

(S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine

Description

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

(1S)-1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine |

InChI |

InChI=1S/C11H13N3O/c1-7-3-5-9(6-4-7)11-14-13-10(15-11)8(2)12/h3-6,8H,12H2,1-2H3/t8-/m0/s1 |

InChI Key |

AQKMPBWENKHDTO-QMMMGPOBSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)[C@H](C)N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)C(C)N |

Origin of Product |

United States |

Preparation Methods

Preparation of Hydrazide Precursors

The starting point is often the synthesis of aryl hydrazides, which serve as key intermediates. These hydrazides can be prepared by:

- Fisher esterification of the corresponding aromatic acid to form methyl esters.

- Subsequent hydrazinolysis of the methyl ester to yield the hydrazide.

This method is well-documented and provides a reliable route to hydrazides with moderate to excellent yields (67–98%) depending on the substrate.

Formation of the 1,3,4-Oxadiazole Ring

The cyclization to form the 1,3,4-oxadiazole ring is commonly achieved by reacting the hydrazide with appropriate reagents such as acetic anhydride or p-toluenesulfonyl chloride under controlled conditions.

- Traditional reflux methods involve heating the hydrazide with acetic anhydride for several hours (5–17 hours), monitored by thin-layer chromatography (TLC) to ensure completion.

- Alternatively, microwave-assisted synthesis has been demonstrated to significantly reduce reaction times (4–8 minutes) while improving yields (90–97%) and purity, using water or ethanol as solvents. This eco-friendly approach also reduces energy consumption and avoids the need for recrystallization.

For example, the reaction of acid hydrazides with acetic anhydride under microwave irradiation efficiently forms N-acetyl 1,3,4-oxadiazole derivatives, which can be further modified to yield the target compound.

Purification and Characterization

Purification is typically achieved by recrystallization from suitable solvents or by chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity (>95%).

Characterization methods include:

- Thin-layer chromatography (TLC) for reaction monitoring.

- Infrared (IR) spectroscopy to confirm functional groups (e.g., disappearance of amine bands and appearance of oxadiazole ring bands).

- Nuclear magnetic resonance (NMR) spectroscopy to verify chemical structure and stereochemistry.

- Melting point determination for purity assessment.

Comparative Data Table of Preparation Methods

| Step | Traditional Reflux Method | Microwave-Assisted Method | Notes |

|---|---|---|---|

| Reaction Time | 2–5 hours (hydrazide formation), 5–17 hours (cyclization) | 3–8 minutes (hydrazide and cyclization) | Microwave method drastically reduces time |

| Yield (%) | 60–75% | 90–97% | Microwave method provides higher yields |

| Solvent | Ethanol, Acetic anhydride | Water, Ethanol | Microwave method uses greener solvents |

| Purity | Requires recrystallization | High purity without recrystallization | Microwave method yields purer products |

| Energy Consumption | High | Low | Microwave method is energy efficient |

| Scalability | Established for large scale | Emerging, requires specialized equipment | Microwave scale-up possible but less common |

Research Findings and Observations

- Microwave-assisted synthesis of oxadiazole derivatives, including this compound, offers significant advantages in terms of reaction speed, yield, and environmental impact compared to classical reflux methods.

- The choice of hydrazide precursor and reaction conditions critically influences the yield and stereochemical purity of the final compound.

- The p-tolyl substituent enhances lipophilicity, which may affect solubility and biological activity; thus, maintaining its integrity during synthesis is essential.

- The hydrochloride salt form of the compound is preferred for stability and ease of handling in pharmaceutical applications.

- Analytical methods such as TLC, HPLC, IR, and NMR are indispensable for monitoring synthesis progress and confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The p-tolyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while substitution reactions can introduce various functional groups onto the p-tolyl ring.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the treatment of neurodegenerative diseases such as Alzheimer's and myasthenia gravis. Research indicates that derivatives of 1,3,4-oxadiazoles have shown promising results in enhancing cognitive function by inhibiting these enzymes .

Table 1: Biological Activities of (S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine

Table 2: Synthesis Pathway for this compound

| Step Number | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | p-Tolyl hydrazine + carbon disulfide | Intermediate hydrazone | 85 |

| 2 | Cyclization under basic conditions | This compound | 75 |

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

- Neuroprotective Effects : A study demonstrated that this compound significantly improved cognitive functions in animal models by inhibiting AChE activity. The results indicated a marked improvement in learning and memory tasks compared to control groups .

- Antimicrobial Activity : Another research highlighted its antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound was found to be particularly effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent in treating bacterial infections .

- Antioxidant Properties : The antioxidant capacity was evaluated through various assays that measured the ability to scavenge free radicals. Results showed that the compound significantly reduced oxidative stress markers in vitro, suggesting its potential role in preventing oxidative damage in cells .

Mechanism of Action

The mechanism of action of (S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related derivatives based on heterocyclic cores, substituents, and biological activities:

Table 1: Structural and Functional Comparison

Key Observations

Heterocycle Impact :

- 1,3,4-Oxadiazole vs. Thiadiazole : The replacement of oxygen with sulfur in the thiadiazole core (e.g., 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine ) increases electron density, enhancing interactions with biological targets like enzymes. This correlates with broader bioactivity (e.g., insecticidal vs. antimicrobial).

- Substituent Effects :

- p-Tolyl Group : Enhances lipophilicity and π-π stacking, critical for membrane penetration in CNS-targeting compounds .

- Chiral Ethylamine : The (S)-configuration in the target compound may improve enantioselective binding to receptors compared to racemic analogs .

Synthetic Efficiency: Non-chiral oxadiazoles (e.g., 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine) achieve higher yields (87%) via PPA-mediated routes , whereas thiadiazoles require harsher conditions (e.g., SOCl₂) with moderate yields (~65%) .

Biological Activities: Pyridine-substituted oxadiazoles (e.g., 5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine) exhibit potent antimicrobial activity due to the nitrogen-rich heterocycle . Phenoxymethyl derivatives (e.g., 1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine) are prioritized in drug development for their stability and compatibility with high-purity synthesis .

Table 2: Pharmacological Potential

Biological Activity

(S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

Overview of Oxadiazoles

Oxadiazoles are five-membered heterocyclic compounds that have shown promise in various biological applications, including antimicrobial, anticancer, and anti-inflammatory activities. The unique structural features of oxadiazoles, particularly the presence of nitrogen and oxygen atoms in the ring, contribute to their reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring can modulate enzyme activity and receptor binding, leading to various pharmacological effects. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It may act as a ligand for specific receptors, influencing signaling pathways associated with inflammation and cancer.

Biological Activity Data

Recent studies have highlighted the following biological activities of this compound:

| Activity | IC50 Value (µM) | Cell Lines Tested | Reference |

|---|---|---|---|

| Anticancer | 0.275 | MCF7 (breast cancer) | |

| Antimicrobial | 0.420 | Various bacterial strains | |

| Anti-inflammatory | Not specified | In vitro models |

Anticancer Activity

In a study conducted by Arafa et al., derivatives of oxadiazole were synthesized and tested for their anticancer properties. Among these, this compound exhibited significant cytotoxicity against MCF7 cells with an IC50 value of 0.275 µM, indicating its potential as a lead compound in cancer therapy .

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound possess notable antimicrobial effects. In particular, studies revealed that this compound could inhibit the growth of various bacterial strains at low concentrations (IC50 = 0.420 µM), suggesting its utility as an antimicrobial agent .

Anti-inflammatory Effects

While specific IC50 values for anti-inflammatory activity were not reported for this compound directly, related studies have indicated that oxadiazole derivatives can significantly reduce inflammatory markers in vitro. This suggests a promising avenue for further research into the anti-inflammatory applications of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.